Dodecanedial
Description
Properties
IUPAC Name |
dodecanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCGBFUWBCDIEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC=O)CCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191660 | |
| Record name | Dodecanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38279-34-4 | |
| Record name | Dodecanedial | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38279-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanedial | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038279344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecanedial | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecanedial can be synthesized through several methods. One common approach involves the oxidation of dodecanol or dodecanal. Another method includes the esterification reaction of dodecanedioic acid with n-hexanol to obtain dihexyl dodecanedioic acid, followed by hydrogenation reduction to produce this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through whole-cell biotransformation processes. For example, Escherichia coli can be genetically engineered to convert dodecane into this compound using specific enzymes . This method is considered more environmentally friendly and cost-effective compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Dodecanedial undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form dodecanedioic acid.
Reduction: It can be reduced to form dodecanol.
Condensation: It participates in addition-condensation reactions with phenols to form cyclic oligomers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is typically used.
Major Products Formed
Oxidation: Dodecanedioic acid.
Reduction: Dodecanol.
Condensation: Cyclic oligomers, including calixarene-dimer-type and calixarene-trimer-type cyclic oligomers.
Scientific Research Applications
Dodecanedial has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: It serves as a substrate in enzymatic reactions and studies involving metabolic pathways.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Mechanism of Action
The mechanism of action of dodecanedial involves its reactivity with various functional groups. For instance, in condensation reactions, the aldehyde groups react with phenols to form stable cyclic structures. These reactions are often thermodynamically controlled, allowing for the formation of the most stable products through reversible processes .
Comparison with Similar Compounds
Structural Analog: Dodecanedioic Acid
Dodecanedioic Acid (CAS No. 693-23-2) shares a similar 12-carbon backbone but replaces the aldehyde groups with carboxylic acid (-COOH) functionalities. Key differences include:
Key Findings :
- Reactivity : this compound undergoes nucleophilic additions (e.g., with amines for Schiff base formation), while dodecanedioic acid participates in condensation reactions (e.g., esterification for polyesters) .
- Solubility : this compound is more soluble in organic solvents due to lower polarity, whereas dodecanedioic acid exhibits higher water solubility via hydrogen bonding .
- Thermal Stability : The diacid’s higher boiling point reflects stronger intermolecular forces (hydrogen bonding) compared to the dialdehyde .
Functional Analog: Glutaraldehyde
Inferred comparisons include:
| Property | This compound | Glutaraldehyde |
|---|---|---|
| Chain Length | 12 carbons | 5 carbons |
| Volatility | Low (high boiling point) | High (lower boiling point) |
| Applications | Specialty polymers | Biocidal agent, tissue fixation |
Key Findings :
- Longer chain length in this compound reduces volatility, making it suitable for high-temperature applications.
- Glutaraldehyde’s shorter chain enhances reactivity in crosslinking proteins but limits use in hydrophobic matrices .
Biological Activity
Dodecanedial, a straight-chain aliphatic aldehyde with a 12-carbon backbone, has garnered attention in various fields due to its biological activity. This article explores its antibacterial properties, mechanisms of action, and potential applications based on diverse research findings.
This compound (also known as lauric aldehyde) is characterized by its long carbon chain and two aldehyde functional groups. Its chemical structure can be represented as follows:
This compound is soluble in organic solvents and exhibits varying degrees of reactivity depending on environmental conditions.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against a range of pathogens. The following table summarizes key findings from various studies:
- Membrane Disruption : this compound disrupts bacterial cell membranes, leading to increased permeability and eventual cell lysis. This mechanism has been observed in studies involving Staphylococcus aureus and Escherichia coli.
- Oxidative Stress Induction : The compound can induce oxidative stress in bacterial cells, which affects their metabolic functions and leads to cell death. This effect has been particularly noted in Salmonella typhimurium.
- Inhibition of Cell Wall Synthesis : Preliminary studies suggest that this compound may interfere with the synthesis of peptidoglycan in bacterial cell walls, a vital component for maintaining structural integrity.
Study 1: Antibacterial Efficacy against Staphylococcus aureus
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus. The study utilized agar diffusion methods to assess antibacterial activity, revealing an MIC of 0.25 mg/mL. The results indicated that this compound effectively inhibits bacterial growth by disrupting membrane integrity, leading to cell lysis.
Study 2: Metabolomics Profiling
A metabolomics study analyzed the effects of this compound on various bacterial strains using gas chromatography-mass spectrometry (GC-MS). The findings highlighted the presence of several metabolites that contribute to its antibacterial activity, reinforcing the compound's potential as a natural antimicrobial agent.
Applications
Given its potent antibacterial properties, this compound has potential applications in several fields:
- Cosmetics : As an antimicrobial agent in skin care products to prevent microbial contamination.
- Food Preservation : Its ability to inhibit bacterial growth can be harnessed for extending the shelf life of food products.
- Pharmaceuticals : Development of new antibacterial drugs targeting resistant strains of bacteria.
Q & A
Q. How can cross-disciplinary collaboration enhance the design of this compound-based drug delivery systems?
- Methodological Answer : Partner with material scientists to optimize liposomal encapsulation efficiency (e.g., via DSC analysis) and pharmacologists for in vivo PK/PD modeling. Share protocols via open-access platforms and co-author interdisciplinary validation studies .
Ethical & Reproducibility Considerations
Q. What ethical guidelines apply to this compound research involving animal or human-derived tissues?
Q. How can researchers improve transparency in reporting this compound’s synthetic yields and byproducts?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
